1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine
Description
1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine (C₈H₈ClF₂N, MW 191.61 g/mol) is a fluorinated aromatic amine characterized by a chloro substituent at the para position and a fluorine substituent at the ortho position on the benzene ring, with an additional fluorine atom on the ethanamine backbone . Its CAS number is 1824400-76-1, and it is primarily utilized in pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
KIAKMEORVKJJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2-fluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the 2-fluoroethanol, followed by nucleophilic substitution with 4-chloro-2-fluoroaniline.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound serves as a probe in studying biochemical pathways and interactions involving fluorinated compounds.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine | C₈H₈ClF₂N | 191.61 | 4-Cl, 2-F (phenyl); 2-F (ethyl) | 1824400-76-1 |
| (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine | C₈H₉ClFN | 171.62 | 4-Cl, 2-F (phenyl); no F on ethyl | 856562-91-9 |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₃FClN | 201.67 | 4-F (phenyl); 2-methyl groups (ethyl) | Not specified |
| 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine HCl | C₈H₇F₃ClN | 229.60 | 2,4-diF (phenyl); 2-F (ethyl) | 1807941-57-6 |
| (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine | C₈H₆ClF₄N | 233.59 | 4-Cl, 3-F (phenyl); 2,2,2-triF (ethyl) | 2415751-74-3 |
| 1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine | C₁₅H₁₅ClFNO | 279.74 | 3-Cl, 4-OCH₃ (phenyl); 2-F (second phenyl) | Not specified |
Key Observations :
- Substituent Effects : The target compound’s dual fluorine atoms (on the phenyl ring and ethyl chain) enhance its electronegativity compared to analogues like (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine, which lacks the ethyl fluorine .
- Hybrid Structures : 1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine incorporates a methoxy group, which introduces electron-donating effects absent in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparisons
Key Observations :
- Salt vs. Free Base : Hydrochloride salts (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl) exhibit higher aqueous solubility than free amines like the target compound .
- Halogenation Complexity : The target compound’s synthesis involves precise halogen placement, increasing production costs compared to simpler analogues .
Pharmacological and Industrial Relevance
Key Observations :
- Biological Targets : Fluorine and chlorine substituents in the target compound may enhance blood-brain barrier penetration, making it relevant for neuroactive drug development .
- Antimicrobial Potential: Difluorinated analogues (e.g., 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine HCl) show broader microbial inhibition compared to mono-halogenated compounds .
Biological Activity
1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine, also known by its CAS number 1824400-76-1, is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine is CHClFN, with a molecular weight of approximately 191.61 g/mol. Its structural features include:
- A phenyl ring substituted with chlorine and fluorine atoms.
- An ethylamine chain which contributes to its biological activity.
Research indicates that the compound may modulate various neurotransmitter systems, potentially influencing conditions such as neurological and psychiatric disorders. The halogen substituents enhance binding affinities to receptors and enzymes, which is crucial for its pharmacological effects.
Biological Activities
1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine exhibits several notable biological activities:
1. Modulation of Enzyme Activity
The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their functions. This modulation can affect numerous biochemical pathways, suggesting therapeutic potential in diseases where enzyme dysregulation is a factor.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
3. Neuropharmacological Effects
Due to its ability to influence neurotransmitter systems, there is ongoing research into its effects on mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine:
Study 1: Enzyme Interaction
A study focused on the compound's interaction with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Results indicated that the compound could inhibit MAO activity, leading to increased levels of serotonin and norepinephrine in neuronal tissues.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Study 3: Neuropharmacological Assessment
Animal models treated with varying doses of the compound showed alterations in behavior consistent with antidepressant effects, warranting further investigation into its potential as a treatment for depression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine, a comparison with structurally similar compounds can be informative:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | CHClFN | Neurotransmitter modulation | Different halogen positioning |
| 1-(5-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine | CHClFN | Antimicrobial properties | Variations in substitution pattern |
| 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine | CHBrFN | Under investigation for enzyme inhibition | Bromine instead of chlorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
